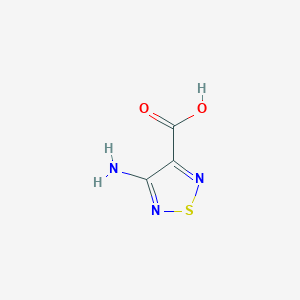

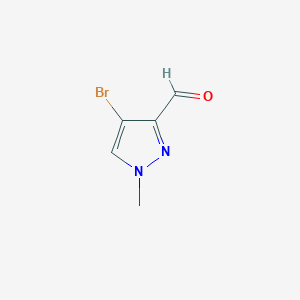

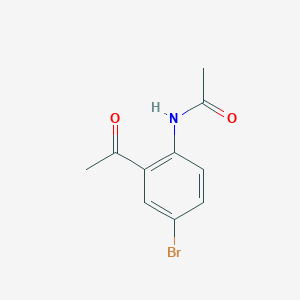

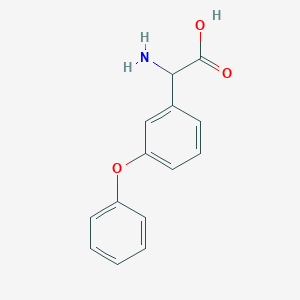

![molecular formula C13H11F3N2O2S B112496 4-氨基-N-[4-(三氟甲基)苯基]苯磺酰胺 CAS No. 339-42-4](/img/structure/B112496.png)

4-氨基-N-[4-(三氟甲基)苯基]苯磺酰胺

描述

The compound "4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide" is a derivative of benzenesulfonamide, a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Benzenesulfonamides are often used as scaffolds for the development of various inhibitors and have been studied for their potential in treating diseases such as diabetes mellitus, glaucoma, and various cancers .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives can be achieved through various methods. For instance, direct N-alkylation of aminobenzenesulfonamides with alcohols has been reported as a highly efficient strategy, showcasing the potential for recognizing different types of amino groups in complex molecules . Additionally, the synthesis of N-substituted phenyl benzenesulfonylureas involves ammonification from corresponding benzenesulfonyl chloride and condensation with substituted phenylisocyanates . These methods demonstrate the versatility and adaptability of benzenesulfonamide chemistry for generating a wide array of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, was determined using X-ray single crystal techniques, revealing its crystallization in the monoclinic space group . Such detailed structural analyses are crucial for understanding the molecular interactions and binding properties of these compounds with their biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives participate in a variety of chemical reactions, which are essential for their biological activity. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the inhibition of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases . The ability to selectively inhibit specific enzymes or receptors is a key aspect of the chemical reactivity of benzenesulfonamides, making them valuable in drug design and discovery.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and substituents. These properties include solubility, melting point, and stability, which are important for their pharmacokinetic and pharmacodynamic profiles. For example, the introduction of fluorine atoms can significantly alter the lipophilicity and metabolic stability of these compounds, as seen in the development of aldose reductase inhibitors . Understanding these properties is essential for optimizing the therapeutic potential of benzenesulfonamide derivatives.

科学研究应用

合成和表征

- 合成技术: 含芳香磺胺基片段的席夫碱配体,包括4-氨基-N-[4-(三氟甲基)苯基]苯磺酰胺的衍生物,已经合成并使用各种光谱技术、X射线衍射和理论分析进行了研究 (Demircioğlu等,2018)。

生物应用

- 酶活性抑制剂: 这种化合物已被评估为鄄酮3-羟基化酶的抑制剂,在体外表现出对该酶的高亲和力抑制 (Röver等,1997)。

- 药代动力学研究: 对类似苯磺酰胺衍生物的药代动力学进行了研究,提供了有关各种动物物种的系统清除和口服生物利用度的见解 (Stearns et al., 2002)。

- 抗菌活性: 含有磺胺基团的化合物,包括与4-氨基-N-[4-(三氟甲基)苯基]苯磺酰胺相关的化合物,在体外表现出显著的抗菌活性,各种合成衍生物正在探索用于此目的 (El-Gaby et al., 2018)。

化学和结构分析

- 分子结构研究: 对类似苯磺酰胺衍生物的分子几何结构和其他结构性质进行了广泛研究,使用了X射线晶体学等技术,提供了有关它们化学行为的宝贵见解 (Nocentini et al., 2016)。

其他应用

抗炎和药理特性: 对苯磺酰胺衍生物的研究探讨了它们在抗炎应用和作为特定酶抑制剂的潜力,为了解它们的治疗能力提供了见解 (Oinuma et al., 1991)。

发光和抗菌特性: 对基于磺胺甲唑的金属配合物进行了研究,磺胺甲唑是苯磺酰胺的衍生物,揭示了有趣的发光和抗菌特性,在光动力疗法等领域具有重要意义 (Feng et al., 2021)。

安全和危害

The compound is associated with several hazard statements: H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2S/c14-13(15,16)9-1-5-11(6-2-9)18-21(19,20)12-7-3-10(17)4-8-12/h1-8,18H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMCQOJYBYDIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381782 | |

| Record name | 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |

CAS RN |

339-42-4 | |

| Record name | 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。